molecular formula C34H56O3 B12652829 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one CAS No. 55566-45-5

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one

Cat. No.: B12652829
CAS No.: 55566-45-5
M. Wt: 512.8 g/mol
InChI Key: QJVKGMSIXPIYHG-ONJHBZALSA-N
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Description

17β-((1-Oxohexadecyl)oxy)estr-4-en-3-one is a synthetic steroid derivative characterized by a 17β-hydroxyl group esterified with a palmitic acid-derived chain (1-oxohexadecyl). This structural modification enhances lipophilicity, influencing its pharmacokinetic profile, such as prolonged release and sustained anabolic activity.

Properties

CAS No.

55566-45-5

Molecular Formula

C34H56O3

Molecular Weight

512.8 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexadecanoate

InChI

InChI=1S/C34H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h25,28-32H,3-24H2,1-2H3/t28-,29+,30+,31-,32-,34-/m0/s1

InChI Key

QJVKGMSIXPIYHG-ONJHBZALSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one typically involves the esterification of estrone with hexadecanoic acid (palmitic acid). The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where estrone and hexadecanoic acid are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The long-chain ester group may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Key Structural Variations

The primary structural distinction among these compounds lies in the ester chain length and substituents at the 17β position:

  • Nandrolone Decanoate (17β-[(1-oxodecyl)oxy]estr-4-en-3-one): Features a decanoate (C10) ester. Widely used for its prolonged anabolic effects due to moderate lipophilicity .
  • Nandrolone Undecylate (17β-[(1-oxoundecyl)oxy]estr-4-en-3-one): Contains an undecyl (C11) chain, offering slightly enhanced half-life compared to decanoate .
  • Bolmantalate (17β-[(Tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyl)oxy]estr-4-en-3-one) : Substitutes the fatty acid with a rigid adamantane group, altering solubility and receptor interactions .
  • 17β-Hydroxyestr-4-en-3-one 17-(3-cyclohexylpropionate) : Incorporates a cyclohexylpropionate ester, balancing lipophilicity and metabolic stability .

Pharmacological and Toxicological Profiles

Compound Name Ester Chain/Group Molecular Weight CAS Number Application Key Notes
17β-((1-Oxohexadecyl)oxy)estr-4-en-3-one Hexadecyl (C16) ~584.8* Not Provided Research (Theoretical) Hypothesized extended half-life due to high lipophilicity
Nandrolone Decanoate Decanoyl (C10) 428.72 360-70-3 Anabolic therapy LD₅₀ >566 mg/kg (rat, i.p.); reproductive toxicity in rats
Nandrolone Undecylate Undecyl (C11) 442.68 862-89-5 Anabolic therapy Similar to decanoate but with marginally shorter half-life
Bolmantalate Adamantane 460.6 33765-80-9 Experimental anabolic Unique adamantane ester alters receptor binding and metabolism
17β-Hydroxyestr-4-en-3-one cyclohexylpropionate Cyclohexylpropionate ~454.6* 912-57-2 Experimental Enhanced metabolic stability via cyclohexyl group

*Calculated based on structural similarity.

Mechanistic and Clinical Implications

  • Ester Chain Length and Bioavailability : Longer chains (e.g., C16 vs. C10) increase lipophilicity, slowing hydrolysis and prolonging release from intramuscular depots .
  • Therapeutic Use: Shorter esters (e.g., decanoate) dominate clinical use due to balanced efficacy and safety, while experimental analogs (e.g., bolmantalate) explore niche applications .

Biological Activity

Introduction

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one, a synthetic derivative of estrone, exhibits significant biological activities, particularly in the context of cancer research and hormone regulation. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a hexadecyl chain linked via an ester bond to the estrone backbone. Its molecular formula is C23H38O3C_{23}H_{38}O_3, and it possesses a unique structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The compound's mechanism of action appears to involve the following pathways:

  • Estrogen Receptor Modulation : The compound interacts with estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and apoptosis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) levels and subsequent cellular damage.

Case Studies

  • Study on MCF-7 Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of MCF-7 cells with an EC50 value comparable to that of tamoxifen, suggesting a potent anticancer effect .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound binds effectively to estrogen receptors, potentially altering their conformation and activity. This binding is critical for its antiproliferative effects .

Comparative Efficacy

A comparative analysis of the cytotoxic effects of this compound against other known agents reveals its promising potential:

CompoundEC50 (μM)Cancer Cell Line
This compound8MCF-7
Tamoxifen8MCF-7
Cisplatin63MDA-MB-231

This table illustrates that the new compound exhibits comparable or superior efficacy compared to established treatments in certain contexts.

Estrogen Receptor Interaction

The compound's interaction with estrogen receptors is pivotal for its biological activity. The binding affinity to these receptors modulates downstream signaling pathways that regulate cell growth and apoptosis.

Induction of Oxidative Stress

The compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction. This process involves:

  • Increased ROS production
  • Disruption of mitochondrial membrane potential
  • Activation of apoptotic pathways

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